molecular formula C14H13FN2O3S B4235146 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide

5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide

Cat. No. B4235146
M. Wt: 308.33 g/mol
InChI Key: QIPGLTFJGUUYPZ-UHFFFAOYSA-N
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Description

5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide works by reacting with the amino groups of proteins and peptides, forming a stable covalent bond. This allows for the specific labeling and modification of target molecules, which can be useful in a variety of research applications.
Biochemical and Physiological Effects:
5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides, making it a useful tool for studying these molecules without altering their natural behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide is its specificity for labeling and modifying target molecules, which allows for precise control over experimental conditions. However, its use is limited by the fact that it can only react with amino groups, and therefore cannot be used to modify other functional groups.

Future Directions

There are many potential future directions for the use of 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide in scientific research. One area of interest is the development of new labeling and modification techniques that utilize 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide. Additionally, there is potential for the use of 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide in drug discovery, as it can be used to modify and study the behavior of proteins and peptides that are involved in disease pathways. Finally, there is potential for the development of new applications for 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide in fields such as biochemistry, biophysics, and materials science.

Scientific Research Applications

5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. It has been shown to be a useful tool for the modification of proteins and peptides, as well as for the labeling of biomolecules.

properties

IUPAC Name

5-[(2-fluorophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-9-6-7-10(8-11(9)14(16)18)21(19,20)17-13-5-3-2-4-12(13)15/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPGLTFJGUUYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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